N-[3-(3-Azetidinyloxy)phenyl]acetamide hydrochloride is a chemical compound recognized for its potential applications in medicinal chemistry. It is classified under the category of acetamides, which are characterized by the presence of an acetamide functional group. This compound has garnered interest due to its structural features that may influence biological activity, particularly in pharmacological contexts.
The compound is identified by its Chemical Abstracts Service (CAS) number 1820736-30-8 and has a molecular formula of with a molecular weight of approximately 232.70 g/mol. It is categorized as a hydrochloride salt, indicating that it is often encountered in its hydrochloride form for enhanced stability and solubility in aqueous environments .
The synthesis of N-[3-(3-Azetidinyloxy)phenyl]acetamide hydrochloride typically involves the reaction of 3-(3-azetidinyloxy)aniline with acetyl chloride or acetic anhydride. The process can be described in the following steps:
The reaction can be monitored using techniques such as thin-layer chromatography (TLC) to ensure completion and purity of the product .
The molecular structure of N-[3-(3-Azetidinyloxy)phenyl]acetamide hydrochloride can be depicted using various structural representations such as SMILES and InChI:
Cl.CC(=O)N(Cc1ccc(OCC2NCC2)c1)C
InChI=1S/C11H15ClN2O2/c1-7(13)12-10-5-3-2-4-9(10)14-8-6-15-11(14)12/h2-5,8H,6-8H2,1H3;1H
The structure features an azetidine ring connected to a phenolic moiety, which may contribute to its biological properties .
N-[3-(3-Azetidinyloxy)phenyl]acetamide hydrochloride can participate in various chemical reactions typical of amides and phenolic compounds:
These reactions are essential for exploring its derivatives and potential pharmacological applications .
N-[3-(3-Azetidinyloxy)phenyl]acetamide hydrochloride has potential applications in various scientific fields:
The ongoing research into its biological activity could lead to significant advancements in therapeutic applications .
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3